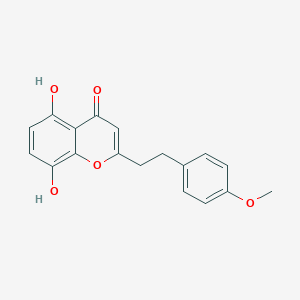

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone

Descripción general

Descripción

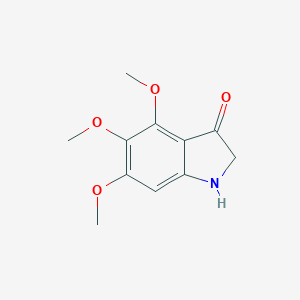

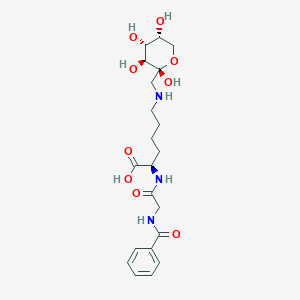

“5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone” is a chemical compound with the molecular formula C18H16O5 . It is a type of chromone, a naturally occurring phenolic compound . Chromones are universally present in a healthy human diet and are associated with antioxidant, antimicrobial, anticancer, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of chromones, including “5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone”, can be both natural and synthetic . Many plant genera, including Aloe, Aquilaria, Cassia, Hypericum, and Polygonum, are rich sources of chromones . Several genera of fungi, such as Aspergillus, Mycoleptodiscus, Orbiocrella, and Penicillium, also produce bioactive chromones .Molecular Structure Analysis

The molecular structure of “5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone” is characterized by its molecular formula C18H16O5 . The average mass of this compound is 312.317 Da, and its monoisotopic mass is 312.099762 Da .Aplicaciones Científicas De Investigación

Isolation and Structure Elucidation

- The compound has been identified and isolated from various natural sources, such as Aquilaria sinensis and Cucumis melo var. reticulatus. Structural elucidation has been carried out through spectroscopic analyses like NMR, HR-ESI-MS, IR, UV, and comparison with literature data, highlighting its significance in phytochemical research (Wang et al., 2018), (Ibrahim & Mohamed, 2015).

Pharmacological Activities

- Studies have revealed various pharmacological activities of this compound, such as inhibitory effects on neutrophil pro-inflammatory responses, highlighting its potential in anti-inflammatory research (Wang et al., 2018).

- Additionally, certain derivatives have shown significant antibacterial activities against Staphylococcus aureus and MRSA, suggesting its use in antibacterial drug research (Lei et al., 2018).

Bioactivity and Interaction with Cellular Mechanisms

- Some studies focus on the bioactivity of chromone derivatives, including this compound, in various biological systems, such as their role in inhibiting tumor cell growth, which can be pivotal in cancer research (Liu et al., 2018).

- The anti-inflammatory effects of similar chromones in models like LPS-induced macrophages have been examined, contributing to understanding the mechanisms of inflammation and potential therapeutic applications (Yu et al., 2020), (Wang et al., 2018).

Cell Culture Studies

- Research using cell suspension cultures of Aquilaria sinensis has been conducted to investigate the production of this compound, demonstrating its potential in cell culture studies and metabolic engineering (Qi et al., 2005).

Structure-Activity Relationships

- Further studies involve understanding the structure-activity relationships of chromone derivatives, including this compound, particularly in the context of interaction and inhibition mechanisms in cancer resistance proteins, which is crucial in drug discovery and development (Winter et al., 2013).

Mecanismo De Acción

The mechanism of action of chromones, including “5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone”, is mainly associated with their antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . They play a role in alleviating allergies, reducing oxidative damage, inhibiting cancer, infections and inflammation, and for treating neurological and psychiatric disorders .

Direcciones Futuras

The future directions for research on “5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone” and other chromones could include further exploration of their health benefits and mechanisms of action . Additionally, more research could be conducted on their synthesis, both natural and synthetic, and their physical and chemical properties.

Propiedades

IUPAC Name |

5,8-dihydroxy-2-[2-(4-methoxyphenyl)ethyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-22-12-5-2-11(3-6-12)4-7-13-10-16(21)17-14(19)8-9-15(20)18(17)23-13/h2-3,5-6,8-10,19-20H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLFEHAPITXKJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(C=CC(=C3O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156004 | |

| Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |

CAS RN |

128922-70-3 | |

| Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128922703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dihydroxy-2-(2-(4-methoxyphenyl)ethyl)chromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.